3-Cyclopropoxypyridine-2,6-diamine
Description
3-Cyclopropoxypyridine-2,6-diamine is a pyridine derivative featuring a cyclopropoxy substituent at the 3-position and amine groups at the 2- and 6-positions.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,6-diamine |
InChI |
InChI=1S/C8H11N3O/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H4,9,10,11) |
InChI Key |
LYTICPHGXWEUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,6-diamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method includes the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxypyridine. This intermediate is then subjected to nitration and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles for substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxypyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,6-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes through interaction with key proteins .
Comparison with Similar Compounds
Functional Implications :
- The fluorine atom’s electronegativity may enhance the pyridine ring’s electron-deficient character, favoring electrophilic substitution reactions.
3H-Pyridine-2,6-dione
Structural Contrast :
This compound (repeatedly cited in ) replaces the amine groups with ketones, creating a dione structure.
| Property | This compound | 3H-Pyridine-2,6-dione |
|---|---|---|
| Functional Groups | 2,6-diamine; 3-cyclopropoxy | 2,6-dione |
| Reactivity | Nucleophilic (amine-driven) | Electrophilic (ketone-driven) |
Functional Implications :
- The diamine structure enables hydrogen bonding and metal coordination, useful in catalysis or supramolecular chemistry.
1-Cyclopropylpyrrolidin-3-amine
Core Structure Differences :
This compound (CAS 936221-78-2) incorporates a cyclopropyl group into a pyrrolidine ring rather than a pyridine system.
| Property | This compound | 1-Cyclopropylpyrrolidin-3-amine |
|---|---|---|
| Core Structure | Aromatic pyridine | Saturated pyrrolidine |
| Molecular Formula | C₈H₁₂N₃O | C₇H₁₄N₂ |
Functional Implications :
- The aromatic pyridine core in this compound offers π-conjugation, relevant for optoelectronic applications.
- The saturated pyrrolidine in 1-cyclopropylpyrrolidin-3-amine may enhance conformational flexibility, impacting binding interactions in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
